6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Overview
Description
6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that features a unique fusion of triazole and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an ortho ester, followed by cyclization to form the triazole ring. The oxazine ring is then formed through a subsequent cyclization step involving an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential pharmacological activities.
Scientific Research Applications
6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a similar triazole ring but fused with a thiadiazine ring.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Features a triazole ring fused with a thiadiazine ring, similar to the structure of the target compound.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: A compound with a triazole ring fused with a thiadiazine ring, showing similar pharmacological properties.
Uniqueness
6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid is unique due to its oxazine ring, which is not commonly found in similar compounds. This structural feature contributes to its distinct pharmacological profile and potential for diverse chemical modifications.
Properties
IUPAC Name |
6-phenyl-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(17)10-11-15(14-13-10)6-9(7-18-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACALOABVHMUBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C(N=NN21)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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